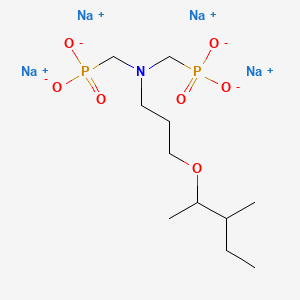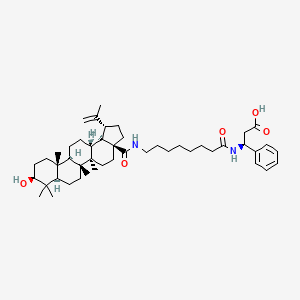
(((3-(1,2-Dimethylbutoxy)propyl)imino)bis(methylene))bisphosphonicacid, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(((3-(1,2-Dimethylbutoxy)propyl)imino)bis(methylene))bisphosphonicacid, sodium salt is a chemical compound known for its unique structure and properties. It is primarily used in various scientific research applications due to its ability to interact with biological molecules and its potential therapeutic benefits.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (((3-(1,2-Dimethylbutoxy)propyl)imino)bis(methylene))bisphosphonicacid, sodium salt involves multiple steps The initial step typically includes the reaction of 1,2-dimethylbutanol with a suitable alkylating agent to form the 1,2-dimethylbutoxy group This intermediate is then reacted with a propylamine derivative to introduce the propyl group
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is typically purified using crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
(((3-(1,2-Dimethylbutoxy)propyl)imino)bis(methylene))bisphosphonicacid, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sodium salt can be replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Various nucleophiles can be used under mild to moderate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(((3-(1,2-Dimethylbutoxy)propyl)imino)bis(methylene))bisphosphonicacid, sodium salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in modulating biological pathways and interactions with proteins.
Medicine: Explored for its therapeutic potential in treating bone-related diseases due to its ability to bind to bone minerals.
Industry: Utilized in the development of specialized materials and coatings.
Mecanismo De Acción
The mechanism of action of (((3-(1,2-Dimethylbutoxy)propyl)imino)bis(methylene))bisphosphonicacid, sodium salt involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, modulating their activity. In the context of bone health, it binds to hydroxyapatite in bone, inhibiting bone resorption and promoting bone formation.
Comparación Con Compuestos Similares
Similar Compounds
Alendronate: Another bisphosphonate used in the treatment of osteoporosis.
Risedronate: Similar to alendronate, used for bone health.
Zoledronate: A potent bisphosphonate with applications in treating bone metastases.
Uniqueness
(((3-(1,2-Dimethylbutoxy)propyl)imino)bis(methylene))bisphosphonicacid, sodium salt is unique due to its specific structural features, which confer distinct binding properties and biological activities. Its ability to interact with a wide range of molecular targets makes it a versatile compound in scientific research.
Propiedades
Número CAS |
97975-93-4 |
|---|---|
Fórmula molecular |
C11H23NNa4O7P2 |
Peso molecular |
435.21 g/mol |
Nombre IUPAC |
tetrasodium;3-(3-methylpentan-2-yloxy)-N,N-bis(phosphonatomethyl)propan-1-amine |
InChI |
InChI=1S/C11H27NO7P2.4Na/c1-4-10(2)11(3)19-7-5-6-12(8-20(13,14)15)9-21(16,17)18;;;;/h10-11H,4-9H2,1-3H3,(H2,13,14,15)(H2,16,17,18);;;;/q;4*+1/p-4 |
Clave InChI |
UGNWSNMTEMRNSJ-UHFFFAOYSA-J |
SMILES canónico |
CCC(C)C(C)OCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















